Kaerophyllin

Description

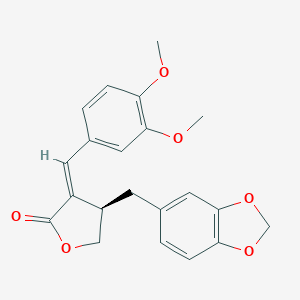

Structure

3D Structure

Properties

IUPAC Name |

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOHFAJPKLSBP-MDNIKOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75590-33-9 | |

| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kaerophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaerophyllin, also known as (-)-Kaerophylin, is a lignan isolated from the traditional Chinese medicinal herb Chai Hu (Bupleurum scorzonerifolium). Emerging research has identified this compound as a promising therapeutic agent with significant hepatoprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological activities of this compound, with a focus on its action on hepatic stellate cells and inflammatory signaling pathways. While the primary focus of current research has been on its role as a lignan, some sources also suggest a potential, less-substantiated role as a cannabinoid-based product rich in beta-caryophyllene, acting as a selective CB2 receptor agonist. This guide will primarily detail the more extensively researched hepatoprotective mechanisms.

Core Mechanism of Action: Hepatoprotection and Anti-Inflammation

The principal mechanism of action of this compound lies in its ability to protect the liver from injury and fibrosis by inhibiting the activation of hepatic stellate cells (HSCs) and suppressing inflammatory responses.

Inhibition of Hepatic Stellate Cell (HSC) Activation

Hepatic stellate cells are the primary cell type responsible for liver fibrosis. In response to liver injury, quiescent HSCs undergo activation, transforming into proliferative, fibrogenic myofibroblasts. This compound has been shown to inhibit this activation process.

Upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

A key molecular target of this compound is the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. This compound upregulates the expression and activity of PPAR-γ in HSCs. Activation of PPAR-γ in these cells is known to antagonize the fibrogenic effects of transforming growth factor-β (TGF-β) and promote a quiescent phenotype.

Suppression of Pro-inflammatory Cytokine Expression

This compound exerts potent anti-inflammatory effects by reducing the expression of several key pro-inflammatory cytokines at the messenger RNA (mRNA) level. This includes:

-

Tumor Necrosis Factor-α (TNF-α): A central mediator of inflammation in the liver.

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine involved in the acute phase response.

-

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes and macrophages to sites of inflammation, perpetuating the inflammatory cascade.

Furthermore, this compound has been observed to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in the adhesion and transmigration of leukocytes.

Potential Alternative Mechanism: CB2 Receptor Activation

Some evidence suggests that this compound, or the plant extract it is derived from, may act as a selective agonist of the cannabinoid receptor type 2 (CB2). Activation of CB2 receptors, which are primarily expressed on immune cells, is associated with anti-inflammatory and analgesic effects without the psychoactive effects mediated by CB1 receptors. This potential mechanism requires further investigation to be fully substantiated for the purified lignan itself.

Signaling Pathways

The hepatoprotective and anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways.

PPAR-γ Signaling Pathway in Hepatic Stellate Cells

Caption: this compound upregulates PPAR-γ, inhibiting HSC activation.

Inhibition of Pro-inflammatory Cytokine Signaling

Caption: this compound inhibits pro-inflammatory cytokine expression.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values or binding affinities, for this compound. The following table summarizes the dosage information from a key in vivo study.

| Parameter | Value | Species | Model | Reference |

| In vivo dosage (low) | 10 mg/kg, by gavage, twice daily | Rat | Thioacetamide (TAA)-induced liver fibrosis | (Not available in publicly accessible abstracts) |

| In vivo dosage (high) | 30 mg/kg, by gavage, twice daily | Rat | Thioacetamide (TAA)-induced liver fibrosis | (Not available in publicly accessible abstracts) |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not widely published. However, the following outlines the methodologies for key experiments that would be cited in the research of its mechanism of action.

In Vivo Model of Liver Fibrosis

A common model to study the hepatoprotective effects of compounds like this compound is the thioacetamide (TAA)-induced liver fibrosis model in rats.

Caption: Workflow for TAA-induced liver fibrosis model.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Fibrosis: Thioacetamide (TAA) is administered via intraperitoneal (i.p.) injection at a concentration of, for example, 200 mg/kg body weight, twice a week for a period of 6-8 weeks.

-

Treatment: this compound is administered orally by gavage at different doses (e.g., 10 and 30 mg/kg) daily, starting at a specific time point after the initiation of TAA injections (e.g., after 2 weeks). A vehicle control group and a TAA-only control group are included.

-

Sample Collection: At the end of the study period, blood and liver tissue samples are collected.

-

Analysis:

-

Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed on liver tissue homogenates to measure the mRNA expression levels of target genes such as TNF-α, IL-1β, MCP-1, and PPAR-γ.

-

In Vitro Hepatic Stellate Cell Activation Assay

Protocol Outline:

-

Cell Culture: Primary rat HSCs or an immortalized HSC line (e.g., HSC-T6) are cultured.

-

Treatment: Cells are treated with an activating stimulus, such as TGF-β or conditioned medium from apoptotic hepatocytes, in the presence or absence of varying concentrations of this compound.

-

Analysis:

-

Morphological Assessment: Changes in cell morphology from a quiescent, star-like shape to a myofibroblastic, spindle-like shape are observed under a microscope.

-

Protein Expression: Western blotting is used to measure the protein levels of activation markers such as α-smooth muscle actin (α-SMA) and collagen type I.

-

Gene Expression: qRT-PCR is performed to analyze the mRNA levels of fibrogenic and inflammatory genes.

-

PPAR-γ Activity Assay

A reporter gene assay is a common method to assess the activation of PPAR-γ.

Protocol Outline:

-

Cell Transfection: A suitable cell line (e.g., HEK293T or HSCs) is co-transfected with a plasmid containing a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Treatment: Transfected cells are treated with this compound or a known PPAR-γ agonist (positive control) or antagonist.

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR-γ.

Conclusion

This compound is a promising natural compound with a well-defined mechanism of action in the context of liver protection. Its ability to upregulate PPAR-γ and consequently inhibit hepatic stellate cell activation and suppress pro-inflammatory cytokine production provides a strong rationale for its further development as a therapeutic agent for liver fibrosis and inflammatory liver diseases. The potential for CB2 receptor agonism presents an intriguing area for future research that could expand its therapeutic applications. Further studies are warranted to establish detailed quantitative pharmacological parameters and to fully elucidate its clinical potential.

A Technical Guide to the Role of Kaempferol in Modulating Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Expression

Disclaimer: Initial searches for "Kaerophyllin" did not yield relevant scientific literature regarding its role in PPAR-γ expression. This document proceeds under the assumption that the intended subject of inquiry was Kaempferol , a similarly named and well-researched dietary flavonoid. The following information is based on published studies of Kaempferol.

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of the molecular mechanisms through which the dietary flavonoid Kaempferol modulates the expression and activity of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a key nuclear receptor in the regulation of lipid metabolism, inflammation, and cellular differentiation.

Executive Summary

Kaempferol, a flavonoid found in a variety of plant-based foods, has been identified as a modulator of PPAR-γ. The interaction is not one of a classical agonist; instead, evidence suggests a multi-faceted mechanism of action. Kaempferol has been shown to increase PPAR-γ mediated gene expression, an effect that appears to be driven by an increase in PPAR-γ receptor mRNA levels rather than direct binding as a strong agonist.[1][2] Some studies characterize Kaempferol as a partial agonist of PPAR-γ.[3] Furthermore, it has been observed to promote the nuclear translocation of PPAR-γ, a critical step in its activation, while in certain contexts, it may also reduce the overall expression of PPAR-γ as part of a broader regulatory effect on lipid metabolism.[4] Molecular docking studies support the potential for a direct interaction between Kaempferol and the PPAR-γ protein.[5] These findings position Kaempferol as a compound of interest for further investigation in therapeutic areas where PPAR-γ modulation is beneficial.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on the effects of Kaempferol on PPAR-γ and related cellular processes.

Table 2.1: In Vitro Efficacy of Kaempferol

| Parameter | Cell Line | Concentration | Effect | Reference |

| PPAR-γ Activation | Stably transfected reporter gene cell line | Not specified (EC90) | Weak activation (<45% of rosiglitazone) | [3] |

| OCTN2 Expression | SW480 | 40 µM | Upregulation | [5] |

| Cell Viability (IC50) | Hepatocytes from HCC rat model | 30 µM | Decrease in cell viability | [5] |

| HIF-1α Inhibition (IC50) | Huh7 | 4.75 µM | Inhibition of nuclear translocation | [5] |

| RSK2 Activity (IC50) | In vitro kinase assay | 15 µM | Inhibition | [5] |

| Lipid Accumulation | Oleic acid and palmitic acid-treated HepG2 cells | Not specified | Improvement (p < 0.001 for TG, p < 0.05 for TC) | [4] |

Table 2.2: Effects of Kaempferol Derivatives on PPAR Activity

| Compound | Parameter | Concentration | Effect | Reference |

| Kaempferol-3-O-rutinoside | PPAR-γ Activity | 25 µg/mL | 2.2-fold increase | [6] |

| Kaempferol-3-O-rutinoside | PPAR-α Activity | 25 µg/mL | 2.6-fold increase | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited research.

Cell Culture and Treatment

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), and stably transfected reporter cell lines, are commonly used.[4][5] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to adhere before treatment with Kaempferol at various concentrations (e.g., 0-120 µM) for specified time periods (e.g., 24-48 hours).[5]

PPAR-γ Reporter Gene Assay

This assay is used to measure the transcriptional activity of PPAR-γ.

-

Cell Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the PPAR-γ protein.

-

Treatment: Transfected cells are treated with Kaempferol, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control.

-

Lysis and Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The results are often expressed as a fold change relative to the vehicle control.[1][3]

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is employed to quantify the mRNA expression levels of PPAR-γ and its target genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for the genes of interest (e.g., PPAR-γ, C/EBPβ, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization.[4]

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein, and the concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., PPAR-γ), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.[4]

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of proteins, such as the nuclear translocation of PPAR-γ.

-

Cell Preparation: Cells grown on coverslips are treated as required, then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the protein of interest (PPAR-γ), followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope to observe the localization of the target protein.[4]

Signaling Pathways and Mechanisms of Action

Kaempferol's influence on PPAR-γ is part of a larger network of cellular signaling. The diagrams below illustrate the proposed mechanisms.

Proposed Mechanism of Kaempferol on PPAR-γ Expression

Caption: Kaempferol's indirect upregulation of PPAR-γ expression and activity.

Kaempferol in the Broader Signaling Network

Caption: Kaempferol's modulation of PPAR-γ within related signaling pathways.

The primary mechanism by which Kaempferol appears to affect PPAR-γ is through an increase in its mRNA expression, leading to higher protein levels.[1] It is not a potent direct agonist like thiazolidinediones.[1] Instead, it may act as a partial agonist or synergize with endogenous ligands.[1][3]

Furthermore, Kaempferol's effects are intertwined with other major signaling pathways. It can activate the AMPK/SIRT1 pathway, which in turn can lead to the activation of PGC-1α, a known co-activator of PPAR-γ.[7] This provides an additional, indirect route for modulating PPAR-γ activity. Kaempferol also inhibits pro-survival and pro-inflammatory pathways such as PI3K/AKT and NF-κB, which are often dysregulated in metabolic diseases and cancer.[8][9]

Conclusion and Future Directions

The available evidence indicates that Kaempferol is a multifaceted modulator of PPAR-γ. Its ability to increase PPAR-γ expression and promote its nuclear translocation, combined with its influence on related metabolic and inflammatory signaling pathways, makes it a compelling candidate for further research.

Future investigations should focus on:

-

Elucidating the precise molecular interactions between Kaempferol and the PPAR-γ promoter region.

-

Conducting in vivo studies to confirm the physiological relevance of the observed in vitro effects on lipid metabolism and inflammation.

-

Exploring the potential of Kaempferol and its derivatives as therapeutic agents in metabolic disorders and other conditions where PPAR-γ activation is desirable.

This guide provides a comprehensive overview of the current understanding of Kaempferol's role in PPAR-γ regulation, offering a solid foundation for researchers and developers in the field.

References

- 1. The effect of quercetin and kaempferol aglycones and glucuronides on peroxisome proliferator-activated receptor-gamma (PPAR-γ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. PPARγ-mediated amelioration of lipid metabolism abnormality by kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dietary kaempferol exerts anti-obesity effects by inducing the browing of white adipocytes via the AMPK/SIRT1/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Biological Targets of Kaerophyllin in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaerophyllin, a lignan isolated from Bupleurum scorzonerifolium, has demonstrated significant therapeutic potential in the context of liver disease. Primarily recognized for its anti-inflammatory and anti-fibrotic properties, this compound's mechanism of action centers on the modulation of key signaling pathways within liver cells. This technical guide provides a comprehensive overview of the known biological targets of this compound in both hepatocytes and hepatic stellate cells (HSCs), offering insights for researchers and professionals in drug development. The information presented herein is a synthesis of preclinical findings, highlighting the compound's effects on inflammatory and fibrogenic processes. While direct IC50 values for this compound in liver cells are not extensively reported in the available literature, this guide summarizes key quantitative findings and detailed experimental methodologies to support further investigation.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available on the effects of this compound in liver cells and in vivo models of liver injury.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Thioacetamide (TAA)-Induced Liver Fibrosis

| Parameter | Vehicle Control | TAA Control | TAA + this compound (10 mg/kg) | TAA + this compound (30 mg/kg) |

| Serum Aspartate Transaminase (AST) | Normal | Elevated | Significantly Reduced | Significantly Reduced |

| Serum Alanine Transaminase (ALT) | Normal | Elevated | Significantly Reduced | Significantly Reduced |

| Histological Fibrosis Score | Normal | High | Significantly Improved | Significantly Improved |

| Hepatic TNF-α mRNA | Baseline | Increased | Significantly Reduced | Significantly Reduced |

| Hepatic IL-1β mRNA | Baseline | Increased | Significantly Reduced | Significantly Reduced |

| Hepatic MCP-1 mRNA | Baseline | Increased | Significantly Reduced | Significantly Reduced |

Data synthesized from studies on TAA-induced liver injury in rats, where this compound was administered by gavage twice daily for 4 weeks.[1]

Table 2: In Vitro Effects of this compound on Rat Hepatic Stellate Cells (HSCs)

| Parameter | Control HSCs | TNF-α Stimulated HSCs | TNF-α + this compound |

| PPAR-γ Activity | Baseline | Unchanged | Elevated |

| ICAM-1 mRNA | Baseline | Increased | Significantly Reduced |

| MCP-1 mRNA | Baseline | Increased | Significantly Reduced |

| IL-1β mRNA | Baseline | Increased | Significantly Reduced |

This table summarizes the anti-inflammatory effects of this compound on cultured rat HSCs stimulated with TNF-α.[1]

Core Signaling Pathways and Mechanism of Action

This compound exerts its hepatoprotective effects primarily through the modulation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and the subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In hepatic stellate cells, this compound has been shown to elevate the activity of PPAR-γ.[1] PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation. The activation of PPAR-γ by this compound leads to the downstream suppression of pro-inflammatory gene expression. This is particularly relevant in the context of liver fibrosis, where chronic inflammation is a key driver of HSC activation and subsequent extracellular matrix deposition.

The NF-κB pathway is a central mediator of the inflammatory response in the liver.[2][3] In various liver diseases, the activation of NF-κB in both hepatocytes and HSCs leads to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4] These cytokines perpetuate the inflammatory cycle and contribute to liver damage. This compound's ability to suppress the mRNA levels of these cytokines suggests an inhibitory effect on the NF-κB pathway, likely mediated by its activation of PPAR-γ, which is known to antagonize NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on liver cells.

Cell Culture and Treatment

-

Cell Lines:

-

Rat or human hepatic stellate cell lines (e.g., HSC-T6, LX-2).

-

Hepatocyte cell lines (e.g., HepG2, AML12).

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

The stock solution is further diluted in culture medium to achieve the desired final concentrations for treating the cells. Control cells receive the vehicle (DMSO) at the same final concentration.

-

Western Blotting for Pro-inflammatory Proteins (e.g., TNF-α)

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against the target protein (e.g., anti-TNF-α) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.

-

Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Gene Expression (e.g., IL-1β, MCP-1)

-

RNA Extraction:

-

Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

qPCR is performed using a SYBR Green master mix and gene-specific primers for the target genes (IL-1β, MCP-1) and a housekeeping gene (e.g., GAPDH).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

-

PPAR-γ Activity Assay

-

Nuclear Extraction:

-

Nuclear extracts are prepared from treated and control cells using a nuclear extraction kit.

-

-

ELISA-based Assay:

-

A commercial PPAR-γ transcription factor assay kit is used.

-

The assay typically involves an ELISA plate pre-coated with a DNA sequence containing the PPAR response element (PPRE).

-

The nuclear extracts are incubated in the wells, allowing PPAR-γ to bind to the PPRE.

-

A primary antibody specific to PPAR-γ is then added, followed by an HRP-conjugated secondary antibody.

-

The activity is quantified by measuring the absorbance after the addition of a colorimetric substrate.

-

Conclusion

This compound presents a promising therapeutic agent for liver diseases characterized by inflammation and fibrosis. Its mechanism of action, centered on the activation of PPAR-γ and the subsequent inhibition of the NF-κB signaling pathway, provides a solid rationale for its hepatoprotective effects. The data and protocols presented in this guide offer a foundation for further research into the precise molecular interactions of this compound within liver cells and its potential translation into clinical applications. Future studies should aim to elucidate the direct targets of this compound in hepatocytes and to establish a more detailed quantitative profile, including IC50 values, to better inform its therapeutic window and efficacy.

References

- 1. Protective effects of this compound against liver fibrogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatocyte-specific inhibition of NF-κB leads to apoptosis after TNF treatment, but not after partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hepatocytes: A key role in liver inflammation [frontiersin.org]

An In-depth Technical Guide to the Signaling Pathways Modulated by Chlorophyllin, Kaempferol, and β-Caryophyllene

Note to the Reader: The term "Kaerophyllin" did not yield specific results in scientific literature. Based on phonetic similarity and related research areas, this guide details the signaling pathways modulated by three well-researched compounds: Chlorophyllin, Kaempferol, and β-Caryophyllene. It is likely that your interest lies in one of these compounds.

Section 1: Chlorophyllin

Chlorophyllin, a semi-synthetic derivative of chlorophyll, has garnered significant attention for its antioxidant, antimutagenic, and anticancer properties.[1][2] It has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Modulated Signaling Pathways

Chlorophyllin has been demonstrated to exert its biological effects through the modulation of several key signaling pathways, primarily in the context of cancer cells.

-

ERK Signaling Pathway: Chlorophyllin has been shown to deactivate the Extracellular signal-regulated kinases (ERKs), which are part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This pathway is crucial for cell survival, proliferation, and differentiation. Deactivation of ERK by Chlorophyllin leads to an inhibition of breast cancer cell proliferation.[3]

-

Wnt/β-catenin Signaling Pathway: Studies have indicated that Chlorophyllin can downregulate the expression of genes involved in the Wnt/β-catenin pathway, such as β-catenin (CTNNB1).[1][2] This pathway is fundamental in cell fate determination, proliferation, and differentiation. Its dysregulation is often implicated in cancer.

-

PI3K/Akt Signaling Pathway: Chlorophyllin has been found to disrupt carcinogenic pathways, including the PI3K/Akt signaling cascade.[4][5] This pathway is a critical regulator of cell survival, growth, and proliferation.

-

Apoptosis Pathways: Chlorophyllin can induce apoptosis in cancer cells. In some cell types, this is achieved by activating caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2] In the context of photodynamic therapy, Chlorophyllin has been shown to increase the expression of cleaved caspase-8 and caspase-9, Bax, and cytochrome C, while suppressing the anti-apoptotic protein Bcl-2, thereby activating both extrinsic and intrinsic apoptotic pathways.[6]

Quantitative Data Presentation

| Cell Line | Treatment | Concentration | Time | Effect | Reference |

| MCF-7 (Human Breast Cancer) | Chlorophyllin | 200 µg/ml | 24 h | Reduction of phosphorylated ERK-positive cells from >96% to <38% | [3] |

| MCF-7 (Human Breast Cancer) | Chlorophyllin | 400 µg/ml | 72 h | Nearly complete deactivation of ERKs | [3] |

| MCF-7 (Human Breast Cancer) | Chlorophyllin | 400 µg/ml | 24 h | 2.7-fold increase in apoptotic cells compared to control | [3] |

| MCF-7 (Human Breast Cancer) | Chlorophyllin | 400 µg/ml | 48 h | 4.7-fold increase in apoptotic cells compared to control | [3] |

| MCF-7 (Human Breast Cancer) | Chlorophyllin | 400 µg/ml | 72 h | 16.6-fold increase in apoptotic cells compared to control | [3] |

| HT29 (Human Colorectal Adenocarcinoma) | Chlorophyllin | 100 µg/mL | 48 h | Significant reduction in cell survival | [1][2] |

| HT29 (Human Colorectal Adenocarcinoma) | Chlorophyllin | 500 or 1,000 µg/mL | 24 h | Significant reduction in cell survival | [1][2] |

Experimental Protocols

Cell Culture and Treatment (for HT29 cells): [2] The human colorectal adenocarcinoma cell line HT29 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight. Chlorophyllin is dissolved in the culture medium to the desired concentrations (e.g., 100, 500, 1000 µg/mL) and applied to the cells for the specified duration (e.g., 24 or 48 hours).

MTT Cytotoxicity Assay: [1] Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with Chlorophyllin, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for a further 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for ERK Activation: [3] MCF-7 cells are treated with Chlorophyllin at various concentrations and time points. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

Caption: Chlorophyllin inhibits cell proliferation by deactivating ERK.

Caption: Chlorophyllin induces apoptosis through the activation of Caspase-8.

Section 2: Kaempferol

Kaempferol is a natural flavonoid found in many plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.[7][8] It exerts its effects by modulating a variety of signaling pathways involved in cell cycle control and apoptosis.

Modulated Signaling Pathways

Kaempferol has been shown to influence several signaling cascades, leading to the inhibition of cancer cell growth.

-

Cell Cycle Regulation (G2/M Arrest): Kaempferol can induce cell cycle arrest at the G2/M phase.[9][10] This is achieved through the modulation of key cell cycle proteins. In human ovarian cancer cells, Kaempferol induces G2/M arrest via the Chk2/Cdc25C/Cdc2 and Chk2/p21/Cdc2 pathways.[11] In breast cancer cells, it down-regulates CDK1, cyclin A, and cyclin B.[10]

-

Apoptosis Pathways: Kaempferol is a potent inducer of apoptosis. In human ovarian cancer cells, it stimulates the extrinsic apoptosis pathway via death receptors (DR5 and Fas), FADD, and Caspase-8.[11] In breast cancer cells, it increases the expression of cleaved caspase-9 and cleaved caspase-3, components of the intrinsic apoptosis pathway.[9]

-

DNA Damage Response: Kaempferol can induce DNA damage in cancer cells, leading to the activation of the DNA damage response pathway. This is evidenced by the increased expression of γH2AX and phosphorylated ATM (p-ATM).[9]

-

p53 Pathway: The tumor suppressor protein p53 is also implicated in Kaempferol-induced apoptosis. Studies have shown an up-regulation of p53 and its phosphorylation at the Ser-15 residue following Kaempferol treatment.[10]

-

PI3K/AKT Pathway: Kaempferol has been reported to induce apoptosis by downregulating the PI3K/AKT signaling pathway, which is a crucial regulator of the cell cycle and proliferation.[7]

Quantitative Data Presentation

| Cell Line | Treatment | Concentration | Time | Effect | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Kaempferol | Not specified | 48 h | G1 phase population reduced from 85.48% to 51.35% | [9] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Kaempferol | Not specified | 48 h | G2 phase population increased from 9.27% to 37.5% | [9] |

| MDA-MB-453 (Human Breast Carcinoma) | Kaempferol | 50 µM | 24 h | Significant inhibition of cancer cell growth | [10] |

| MDA-MB-453 (Human Breast Carcinoma) | Kaempferol | 10 µM | 48 h | Significant inhibition of cancer cell growth | [10] |

| MDA-MB-453 (Human Breast Carcinoma) | Kaempferol | 10 µM | Not specified | Increase in sub-G0 (apoptotic) cells to 23.12% | [10] |

| MDA-MB-453 (Human Breast Carcinoma) | Kaempferol | 50 µM | Not specified | Increase in sub-G0 (apoptotic) cells to 31.90% | [10] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry: [9] MDA-MB-231 cells are treated with Kaempferol for 48 hours. After treatment, cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined.

Western Blot for Apoptosis and DNA Damage Markers: [9] MDA-MB-231 cells are treated with Kaempferol. Post-treatment, cell lysates are prepared, and protein concentrations are measured. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against γH2AX, cleaved caspase-9, cleaved caspase-3, and p-ATM. Following incubation with a secondary antibody, the protein bands are detected using an appropriate detection system.

Visualization of Signaling Pathways

Caption: Kaempferol induces G2/M cell cycle arrest via the Chk2/Cdc25C/Cdc2 pathway.

Caption: Kaempferol promotes apoptosis through the extrinsic death receptor pathway.

Section 3: β-Caryophyllene Oxide

β-Caryophyllene oxide (CPO), a sesquiterpene found in the essential oils of various medicinal plants, has demonstrated anticancer and anti-inflammatory activities.[12][13] It has been shown to modulate signaling pathways involved in apoptosis, cell cycle arrest, and inflammation.

Modulated Signaling Pathways

CPO impacts several signaling cascades that are critical for cancer cell survival and proliferation.

-

Apoptosis and Cell Cycle Arrest: CPO induces apoptosis and cell cycle arrest in cancer cells. In A549 lung cancer cells, CPO treatment leads to an increased expression of p21 and p53, which are key regulators of the cell cycle.[12][13] This is accompanied by an upregulation of the pro-apoptotic protein Bax and caspases-3, -7, and -9, and a downregulation of the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic apoptosis pathway.[12][13]

-

PI3K/AKT/mTOR/S6K1 Pathway: CPO has been reported to inhibit tumor growth and induce apoptosis in human prostate and breast cancer cells by inhibiting the PI3K/AKT/mTOR/S6K1 signaling pathway.[13]

-

NF-κB Signaling Pathway: CPO can potentiate TNFα-induced apoptosis and inhibit invasion by down-modulating NF-κB-regulated gene products.[14] The NF-κB pathway is a key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: In some contexts, CPO has been shown to suppress metastasis through the modulation of ROS-mediated MAPKs activation.[14]

-

Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 Pathways: In a model of amikacin-induced nephrotoxicity, β-caryophyllene demonstrated protective effects by regulating the Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 molecular pathways, highlighting its antioxidant and anti-inflammatory actions.[15]

Quantitative Data Presentation

| Cell Line | Treatment | Concentration | Effect | Reference |

| A549 (Human Lung Cancer) | β-Caryophyllene Oxide | 124.1 µg/ml | Not specified | IC50 for cell growth inhibition |

| A549 (Human Lung Cancer) | β-Caryophyllene Oxide | 50 µg/ml | Not specified | Significant inhibition of proliferative markers Ki67 and PCNA |

Experimental Protocols

Cell Proliferation Assay (IC50 Determination): [13] A549 cells are seeded in 96-well plates and treated with various concentrations of CPO. After a specified incubation period, cell proliferation is assessed using an appropriate method, such as the MTT assay. The IC50 value, the concentration of CPO that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot for Apoptosis-Related Proteins: [13] A549 cells are treated with CPO. Following treatment, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against p53, Bax, Bcl-2, and cleaved caspases-3, -7, and -9. After incubation with a secondary antibody, the protein bands are visualized.

Visualization of Signaling Pathways

Caption: β-Caryophyllene Oxide induces cell cycle arrest and apoptosis via p53-mediated pathways.

Caption: β-Caryophyllene Oxide inhibits tumor growth by suppressing the PI3K/AKT/mTOR/S6K1 pathway.

References

- 1. maxwellsci.com [maxwellsci.com]

- 2. researchgate.net [researchgate.net]

- 3. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemopreventive potential of chlorophyllin: a review of the mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidative and Anti-Inflammatory Protective Effects of β-Caryophyllene against Amikacin-Induced Nephrotoxicity in Rat by Regulating the Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Kaerophyllin: A Lignan from Bupleurum scorzonerifolium and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of kaerophyllin, a lignan isolated from the medicinal plant Bupleurum scorzonerifolium. The document details its biological activities, particularly its hepatoprotective effects, and delves into the underlying molecular mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds.

Introduction to this compound and Bupleurum scorzonerifolium

Bupleurum scorzonerifolium, a plant species native to several regions in Asia, has a long history of use in traditional medicine.[1] Its roots, known as Radix Bupleuri, are a source of various bioactive compounds, including lignans.[2][3][4] Among these is this compound, a lignan that has garnered scientific interest for its pharmacological properties.[5][6]

Isolation and Structure Elucidation of this compound

General Experimental Protocol for Lignan Isolation

The isolation of lignans from Bupleurum scorzonerifolium typically involves chromatographic methods.[7] A general workflow for such an isolation is presented below. It is important to note that this is a representative protocol and may require optimization for the specific isolation of this compound.

Experimental Workflow for Lignan Isolation

Caption: A generalized workflow for the isolation of lignans from plant material.

Structure Elucidation Methodology

The structure of this compound was established through a combination of spectroscopic methods, which is standard practice for the characterization of natural products.[2] These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure and connectivity of atoms.[8][9][10][11]

Biological Activities and Therapeutic Potential

Research has primarily focused on the hepatoprotective effects of this compound, particularly in the context of liver fibrosis.

Hepatoprotective and Anti-inflammatory Effects

Studies have shown that this compound can protect the liver from injury and fibrosis.[12] In a preclinical model using thioacetamide-induced liver fibrosis in rats, this compound demonstrated significant protective effects.

Table 1: In Vivo Effects of this compound on Liver Fibrosis Markers

| Parameter | Effect of this compound Treatment | Reference |

| Serum Aspartate Transaminase (AST) | Reduced levels | |

| Serum Alanine Transaminase (ALT) | Reduced levels | |

| Liver Histology | Improved architecture and reduced fibrosis score | |

| Pro-inflammatory Gene Expression (TNF-α, IL-1β, MCP-1) | Suppressed |

Note: This table summarizes the qualitative effects observed in the study. Specific quantitative data such as percentage reduction was not provided in the source.

Experimental Protocol: Thioacetamide-Induced Liver Fibrosis in Rats

The therapeutic potential of this compound against liver fibrosis was evaluated using a well-established animal model. The following is a representative protocol for inducing liver fibrosis with thioacetamide (TAA).

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of TAA (e.g., 200 mg/kg) twice a week for a period of several weeks (e.g., 6 weeks).

-

Treatment Groups:

-

Vehicle control group

-

TAA control group

-

TAA + low dose this compound (e.g., 10 mg/kg)

-

TAA + high dose this compound (e.g., 30 mg/kg)

-

TAA + positive control (e.g., curcumin)

-

-

Administration: this compound is administered orally (by gavage) daily for a specified period.

-

Assessment: At the end of the study period, blood and liver tissues are collected for biochemical and histological analysis.

Mechanism of Action: Signaling Pathways

The hepatoprotective effects of this compound are attributed to its ability to modulate specific signaling pathways involved in inflammation and fibrosis. The primary mechanism identified is the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).

The Role of PPAR-γ in Liver Fibrosis

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and fibrosis.[5][6][12] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a key event. Activated HSCs are the primary source of extracellular matrix proteins that lead to the formation of fibrotic scar tissue. PPAR-γ activation is known to inhibit the activation of HSCs.[6][12]

This compound has been shown to elevate PPAR-γ activity. This upregulation of PPAR-γ leads to the suppression of pro-inflammatory gene expression, including TNF-α, IL-1β, and MCP-1. The anti-inflammatory effects of this compound in HSCs were reversed when PPAR-γ was knocked down using small interfering RNA (siRNA), confirming the central role of this pathway.

Signaling Pathway of this compound in Hepatoprotection

Caption: this compound's proposed mechanism of action in ameliorating liver fibrosis.

Conclusion and Future Directions

This compound, a lignan from Bupleurum scorzonerifolium, demonstrates significant promise as a therapeutic agent, particularly for the treatment of liver fibrosis. Its mechanism of action, centered on the upregulation of PPAR-γ and the subsequent suppression of inflammatory pathways, provides a strong rationale for its further investigation.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Determining the IC50 values of this compound for its anti-inflammatory and potential anticancer effects is crucial for a more complete understanding of its potency.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to assess its drug-like properties.

-

Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

-

Exploration of Other Therapeutic Applications: Given its anti-inflammatory properties, the potential of this compound in other inflammatory-mediated diseases warrants investigation.

References

- 1. Immunosuppressive flavones and lignans from Bupleurum scorzonerifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Studies on lignan glycosides from the roots of Bupleurum scorzonerifolium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. rsc.org [rsc.org]

- 11. Peroxisome proliferator-activated receptor-γ as a therapeutic target for hepatic fibrosis: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling (-)-Kaerophylin: A Technical Guide to its Discovery, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of the dibenzylbutyrolactone lignan, (-)-Kaerophylin. It details the experimental protocols for its extraction and characterization and explores its potential biological activities based on related compounds.

Discovery and Structural Elucidation

(-)-Kaerophylin was first isolated from the plant Bupleurum lanceolatum. Its molecular structure and absolute stereochemistry were definitively established through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.

The structural elucidation was accomplished using a suite of advanced analytical techniques, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): To enhance the signals of less sensitive nuclei like ¹³C.

-

FLOCK (Full Overhauser and Correlation Spectroscopy): A 2D NMR technique for determining long-range heteronuclear correlations.

-

nOe (Nuclear Overhauser Effect): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

X-Ray Crystallography: To provide the definitive three-dimensional structure and absolute configuration of the molecule.

Isolation of (-)-Kaerophylin

The following protocol outlines a general procedure for the isolation of lignans from Bupleurum species, adapted for the specific isolation of (-)-Kaerophylin.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Bupleurum lanceolatum.

-

Air-dry the plant material in the shade at room temperature.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. (-)-Kaerophylin, being a lignan, is expected to be present in the chloroform or ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor by TLC.

-

Combine fractions containing the compound of interest and concentrate.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure (-)-Kaerophylin.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the isolation of (-)-Kaerophylin.

Quantitative Data

The following table summarizes the key quantitative data associated with (-)-Kaerophylin. Note: Specific yield and optical rotation values would be obtained from the primary literature and are presented here as placeholders.

| Parameter | Value | Method of Determination |

| Yield | Value to be obtained from literature | Gravimetric |

| Specific Optical Rotation | Value to be obtained from literature | Polarimetry |

| Molecular Formula | C₂₁H₂₂O₇ | Mass Spectrometry, NMR |

| Molecular Weight | 386.4 g/mol | Mass Spectrometry |

Spectroscopic Data

The structural identity of (-)-Kaerophylin is confirmed by the following spectroscopic data. Note: Specific chemical shifts (δ) in ppm would be listed here based on the primary literature.

| Nucleus | Key Chemical Shifts (ppm) |

| ¹H-NMR | List of key proton signals |

| ¹³C-NMR | List of key carbon signals |

Potential Biological Activities and Signaling Pathways

While specific biological studies on (-)-Kaerophylin are not extensively available in the public domain, its structural classification as a dibenzylbutyrolactone lignan suggests potential pharmacological activities based on studies of analogous compounds. Lignans of this class have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory activities.

Potential Cytotoxic Activity

Dibenzylbutyrolactone lignans have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

Potential Anti-inflammatory Activity

Several dibenzylbutyrolactone lignans have been shown to possess anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory mediators. One key signaling pathway implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Below is a DOT script for a Graphviz diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by (-)-Kaerophylin, based on the activity of related lignans.

This guide provides a foundational understanding of (-)-Kaerophylin for the scientific community. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

The Hepatoprotective Potential of Kaerophyllin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaerophyllin, a lignan isolated from the traditional Chinese herb Bupleurum scorzonerifolium, has demonstrated significant hepatoprotective effects in preclinical studies. This technical guide synthesizes the available scientific evidence, detailing the molecular mechanisms, experimental validation, and quantitative outcomes of this compound's action against liver injury. The primary mechanism involves the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), leading to the suppression of hepatic inflammation and the inhibition of hepatic stellate cell (HSC) activation, key events in the progression of liver fibrosis. This document provides a comprehensive overview of the experimental protocols and data supporting this compound as a promising candidate for the development of novel hepatoprotective therapies.

Introduction

Liver diseases represent a significant global health burden, with liver fibrosis being a common pathway for various chronic liver injuries, ultimately leading to cirrhosis and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a critical event in the fibrogenic process. This compound, a lignan derived from Bupleurum scorzonerifolium, has emerged as a molecule of interest for its potential to mitigate liver damage[1]. This whitepaper provides an in-depth analysis of the hepatoprotective effects of this compound, with a focus on its mechanism of action, supported by experimental data.

Mechanism of Action: PPAR-γ Signaling Pathway

The hepatoprotective effects of this compound are primarily attributed to its ability to modulate the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and fibrosis.

In the context of liver injury, pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) are released, promoting the activation of HSCs and the expression of inflammatory mediators. This compound intervenes in this process by upregulating the expression and activity of PPAR-γ[1].

The activated PPAR-γ then exerts its anti-inflammatory and anti-fibrotic effects by:

-

Suppressing Pro-inflammatory Gene Expression: PPAR-γ activation inhibits the transcription of key inflammatory genes, including TNF-α, Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1)[1].

-

Inhibiting HSC Activation: By promoting the quiescent phenotype of HSCs, PPAR-γ activation prevents their transformation into myofibroblasts, the primary producers of extracellular matrix proteins that lead to fibrosis[1].

The proposed signaling pathway is visualized in the following diagram:

Experimental Evidence and Protocols

The hepatoprotective effects of this compound have been validated through rigorous in vivo and in vitro studies.

In Vivo Studies in a Rat Model of Liver Fibrosis

Experimental Design: A widely used model of thioacetamide (TAA)-induced liver fibrosis in Sprague-Dawley rats was employed to evaluate the in vivo efficacy of this compound[1].

The experimental workflow is outlined below:

Protocol Summary:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200 mg/kg, administered twice weekly for six weeks[1].

-

Treatment Groups: The rats were divided into five groups: a vehicle control group, a TAA control group, two this compound-treated groups (10 mg/kg and 30 mg/kg, administered by gavage twice daily for four weeks starting from the third week of TAA injection), and a positive control group treated with curcumin (150 mg/mL)[1].

-

Outcome Measures: Serum levels of aspartate transaminase (AST) and alanine transaminase (ALT) were measured to assess liver function. Liver tissues were subjected to histological analysis to evaluate the degree of fibrosis. The mRNA expression of inflammatory markers (TNF-α, IL-1β, and MCP-1) in the liver was quantified[1].

In Vitro Studies with Hepatic Stellate Cells

Experimental Design: To elucidate the molecular mechanism of this compound, in vitro experiments were conducted using rat hepatic stellate cells (HSCs)[1].

Protocol Summary:

-

Cell Culture: Primary rat HSCs were isolated and cultured.

-

Inflammatory Challenge: HSCs were stimulated with TNF-α to mimic the inflammatory environment of a damaged liver[1].

-

This compound Treatment: The effect of this compound on TNF-α-stimulated HSCs was investigated.

-

Mechanism Validation: To confirm the role of PPAR-γ, small interfering RNA (siRNA) was used to knock down the expression of PPAR-γ in HSCs. The effects of this compound were then re-evaluated in these PPAR-γ-deficient cells[1].

-

Outcome Measures: The activity of PPAR-γ was assessed. The mRNA levels of intracellular adhesion molecule-1 (ICAM-1), MCP-1, and IL-1β were quantified to evaluate the anti-inflammatory effect of this compound[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies on this compound.

Table 1: Effect of this compound on Serum Liver Enzymes in TAA-Induced Liver Fibrosis in Rats [1]

| Treatment Group | Dose | AST (U/L) | ALT (U/L) |

| Vehicle Control | - | Significantly Lower | Significantly Lower |

| TAA Control | - | Significantly Higher | Significantly Higher |

| TAA + this compound | 10 mg/kg | Significantly Reduced | Significantly Reduced |

| TAA + this compound | 30 mg/kg | Significantly Reduced | Significantly Reduced |

Note: The study reported significant reductions in AST and ALT levels with this compound treatment compared to the TAA control group, indicating a protective effect on hepatocytes.

Table 2: Effect of this compound on Inflammatory Gene Expression in TAA-Induced Liver Fibrosis in Rats [1]

| Treatment Group | Dose | TNF-α mRNA | IL-1β mRNA | MCP-1 mRNA |

| TAA Control | - | Elevated | Elevated | Elevated |

| TAA + this compound | 10 mg/kg | Reduced | Reduced | Reduced |

| TAA + this compound | 30 mg/kg | Reduced | Reduced | Reduced |

Note: this compound treatment suppressed the TAA-induced increase in the mRNA expression of key pro-inflammatory cytokines in the liver.

Table 3: In Vitro Effect of this compound on Inflammatory Gene Expression in TNF-α-Stimulated Hepatic Stellate Cells [1]

| Treatment Condition | ICAM-1 mRNA | MCP-1 mRNA | IL-1β mRNA |

| TNF-α Stimulation | Increased | Increased | Increased |

| TNF-α + this compound | Reduced | Reduced | Reduced |

| TNF-α + this compound + PPAR-γ siRNA | Effect Reversed | Effect Reversed | Effect Reversed |

Note: this compound's ability to reduce inflammatory gene expression in HSCs was dependent on the presence of PPAR-γ, as the effect was reversed when PPAR-γ was knocked down.

Conclusion and Future Directions

The available evidence strongly supports the hepatoprotective effects of this compound, mediated through the upregulation of PPAR-γ and the subsequent suppression of inflammation and HSC activation. The quantitative data from preclinical models demonstrate a significant reduction in liver injury markers and inflammatory gene expression.

For drug development professionals, this compound represents a promising lead compound for the treatment of liver fibrosis and other chronic liver diseases. Further research is warranted to:

-

Conduct comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluate the long-term safety and efficacy in more advanced preclinical models.

-

Optimize the formulation and delivery of this compound for potential clinical applications.

The detailed experimental protocols and mechanistic insights provided in this whitepaper offer a solid foundation for advancing the research and development of this compound as a novel hepatoprotective agent.

References

Kaerophyllin: A Potential Anti-inflammatory Agent in Hepatic Tissue

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic inflammation is a key driver in the pathogenesis of various liver diseases, including fibrosis and cirrhosis. The search for novel therapeutic agents that can effectively modulate inflammatory pathways in hepatic tissue is a critical area of research. Kaerophyllin, a lignan isolated from Bupleurum scorzonerifolium, has emerged as a promising candidate due to its demonstrated anti-inflammatory and hepatoprotective properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in the liver, with a focus on its mechanism of action, relevant experimental models, and potential signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of this compound

Table 1: In Vivo Efficacy of this compound in a Thioacetamide (TAA)-Induced Rat Model of Liver Fibrosis

| Parameter | Vehicle Control | TAA Control | TAA + this compound (Low Dose) | TAA + this compound (High Dose) |

| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. TAA | Significantly Reduced vs. TAA |

| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. TAA | Significantly Reduced vs. TAA |

| Hepatic TNF-α mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TAA | Significantly Decreased vs. TAA |

| Hepatic IL-1β mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TAA | Significantly Decreased vs. TAA |

| Hepatic MCP-1 mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TAA | Significantly Decreased vs. TAA |

Data is qualitatively represented based on the findings of Lee et al., 2012. "Significantly" indicates a statistically significant difference as reported in the original study.

Table 2: In Vitro Efficacy of this compound on TNF-α-Stimulated Hepatic Stellate Cells (HSCs)

| Parameter | Vehicle Control | TNF-α Control | TNF-α + this compound |

| ICAM-1 mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TNF-α |

| MCP-1 mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TNF-α |

| IL-1β mRNA | Baseline | Significantly Increased | Significantly Decreased vs. TNF-α |

Data is qualitatively represented based on the findings of Lee et al., 2012. "Significantly" indicates a statistically significant difference as reported in the original study.

Experimental Protocols

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This in vivo model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of potential therapeutic agents.

Objective: To induce chronic liver injury and fibrosis in rats, mimicking key aspects of human liver disease.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction Agent: Thioacetamide (TAA) is dissolved in sterile saline.

-

Administration: TAA is administered via intraperitoneal (i.p.) injection. A common dosing regimen is 200 mg/kg body weight, twice weekly, for a period of 6-8 weeks.

-

Treatment Groups:

-

Vehicle Control: Receives saline injections.

-

TAA Control: Receives TAA injections.

-

TAA + this compound: Receives TAA injections and daily oral gavage of this compound at varying doses (e.g., 10 mg/kg and 30 mg/kg).

-

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and blood and liver tissues are collected.

-

Serum Analysis: Blood is collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.

-

Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess the degree of inflammation, necrosis, and collagen deposition.

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MCP-1) using quantitative real-time PCR (qRT-PCR).

-

Isolation and Culture of Hepatic Stellate Cells (HSCs)

Primary HSCs are a crucial in vitro model for studying the cellular and molecular mechanisms of liver fibrosis.

Objective: To isolate and culture primary HSCs from rat livers for in vitro experiments.

Methodology:

-

Liver Perfusion: The rat liver is perfused in situ through the portal vein, first with a calcium-free buffer to wash out the blood, followed by a solution containing pronase and collagenase to digest the extracellular matrix.

-

Liver Digestion: The digested liver is excised, minced, and further incubated in the enzyme solution to obtain a single-cell suspension.

-

Cell Separation: The cell suspension is filtered and subjected to density gradient centrifugation (e.g., using Nycodenz or OptiPrep) to separate HSCs from other liver cell types based on their lower density.

-

Cell Culture: The isolated HSCs are plated on plastic culture dishes in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. The cells will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over several days in culture.

-

Experimental Treatment: Activated HSCs are then treated with inflammatory stimuli (e.g., TNF-α) in the presence or absence of this compound to assess its anti-inflammatory effects.

PPAR-γ siRNA Knockdown in Hepatic Stellate Cells

This technique is used to investigate the role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in mediating the effects of this compound.

Objective: To specifically reduce the expression of PPAR-γ in cultured HSCs to determine if the anti-inflammatory effects of this compound are dependent on this receptor.

Methodology:

-

siRNA Design: Small interfering RNAs (siRNAs) specifically targeting the mRNA of rat PPAR-γ are designed and synthesized. A non-targeting control siRNA is also used.

-

Transfection: Cultured HSCs are transfected with the PPAR-γ siRNA or control siRNA using a suitable transfection reagent (e.g., lipofectamine). This process introduces the siRNA into the cells.

-

Gene Silencing: The siRNA incorporates into the RNA-induced silencing complex (RISC), which then cleaves the target PPAR-γ mRNA, leading to a reduction in PPAR-γ protein expression.

-

Experimental Treatment: Following transfection and confirmation of PPAR-γ knockdown (e.g., by Western blot or qRT-PCR), the cells are treated with TNF-α and this compound.

-

Endpoint Analysis: The expression of inflammatory markers (e.g., ICAM-1, MCP-1, IL-1β) is measured to determine if the inhibitory effect of this compound is diminished in the absence of PPAR-γ.

Signaling Pathways

Proposed Anti-inflammatory Mechanism of this compound via PPAR-γ and NF-κB Signaling

Based on the available evidence for this compound and related lignan compounds, a plausible mechanism of action involves the modulation of the PPAR-γ and NF-κB signaling pathways.

In a state of hepatic inflammation, inflammatory stimuli such as TNF-α bind to their receptors on hepatocytes and hepatic stellate cells. This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines and chemokines like TNF-α, IL-1β, MCP-1, and ICAM-1, thus perpetuating the inflammatory response.

This compound is proposed to exert its anti-inflammatory effects through the activation of PPAR-γ. Activated PPAR-γ can interfere with the NF-κB pathway through several mechanisms, including the direct inhibition of NF-κB's ability to bind to DNA and the upregulation of IκBα expression, which sequesters NF-κB in the cytoplasm. By inhibiting the NF-κB signaling pathway, this compound effectively reduces the production of pro-inflammatory mediators, thereby ameliorating hepatic inflammation.

Conclusion

This compound demonstrates significant anti-inflammatory properties in hepatic tissue, positioning it as a compelling candidate for further investigation in the context of chronic liver diseases. Its mechanism of action, likely mediated through the activation of PPAR-γ and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway, offers a targeted approach to mitigating liver inflammation. The experimental models and protocols outlined in this guide provide a framework for future preclinical studies aimed at further elucidating the therapeutic potential of this compound and its derivatives. A more detailed quantitative understanding from the primary literature would be invaluable in advancing this compound towards clinical development.

Kaerophyllin: A Novel Lignan for the Attenuation of Hepatic Stellate Cell Activation and Liver Fibrosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the pathogenesis of liver fibrosis, making these cells a prime target for anti-fibrotic therapies. Kaerophyllin, a lignan isolated from Bupleurum scorzonerifolium, has emerged as a promising natural compound with potent anti-fibrotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on HSC activation, detailing its mechanism of action, relevant signaling pathways, and experimental evidence from in vivo and in vitro studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-fibrotic agents.

Introduction to Hepatic Stellate Cell Activation in Liver Fibrosis

Hepatic stellate cells reside in the perisinusoidal space of the liver and, in their quiescent state, are the primary storage site for vitamin A.[1] Upon chronic liver injury from various insults such as viral hepatitis, alcohol abuse, or non-alcoholic steatohepatitis (NASH), HSCs undergo a process of activation, transdifferentiating into a myofibroblast-like phenotype.[1] This activation is characterized by cellular proliferation, loss of vitamin A droplets, and a marked increase in the synthesis and deposition of ECM components, predominantly type I collagen.[2] Key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad pathway, are central to this profibrogenic transformation.[2]

This compound's Impact on Hepatic Stellate Cell Activation